molecular formula C14H19NO4 B11175367 ethyl N-(2-phenoxybutanoyl)glycinate

ethyl N-(2-phenoxybutanoyl)glycinate

Cat. No.: B11175367
M. Wt: 265.30 g/mol
InChI Key: UTPPVNFKGVEQQV-UHFFFAOYSA-N
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Description

Ethyl N-(2-phenoxybutanoyl)glycinate is a glycine-derived ester compound characterized by a 2-phenoxybutanoyl substituent. Glycinate esters are widely utilized as precursors for peptide synthesis, coordination chemistry, and bioactive molecules due to their reactivity and functional versatility .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

ethyl 2-(2-phenoxybutanoylamino)acetate

InChI

InChI=1S/C14H19NO4/c1-3-12(19-11-8-6-5-7-9-11)14(17)15-10-13(16)18-4-2/h5-9,12H,3-4,10H2,1-2H3,(H,15,17)

InChI Key

UTPPVNFKGVEQQV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NCC(=O)OCC)OC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(2-phenoxybutanoyl)glycinate typically involves the reaction of glycine ethyl ester with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Purification is typically achieved through recrystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(2-phenoxybutanoyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl N-(2-phenoxybutanoyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl N-(2-phenoxybutanoyl)glycinate involves its interaction with specific molecular targets. The phenoxybutanoyl group can interact with enzymes and receptors, modulating their activity. The glycine moiety may also play a role in its biological activity by interacting with glycine receptors and transporters. These interactions can lead to various biological effects, including modulation of neurotransmission and inhibition of microbial growth .

Comparison with Similar Compounds

Key Observations :

  • Aromatic vs. Aliphatic Substituents: this compound contains a phenoxy group linked to a butanoyl chain, offering both aromatic and aliphatic reactivity. In contrast, ethyl N-(5-bromosalicylidene)glycinate features a brominated Schiff base, enabling coordination with metals like copper(II) .
  • Electron-Withdrawing Groups : Compounds like ethyl N-(4-acetyl-2-nitrophenyl)glycinate incorporate nitro and acetyl groups, which enhance electrophilicity and influence photophysical properties .

Reactivity Trends :

  • Schiff base derivatives (e.g., ethyl N-(5-nitrosalicylidene)glycinate) exhibit resonance-assisted hydrogen bonding (RAHB), enhancing stability and photoluminescence .
  • Sulfonyl-substituted glycinates (e.g., ethyl N-(phenylsulfonyl)glycinate) demonstrate increased electrophilicity, making them suitable for peptide coupling reactions .

Material Science

  • Photophysical Properties : Ethyl N-(salicylidene)glycinate derivatives display tunable luminescence in dichloromethane, attributed to RAHB and π-conjugation .

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